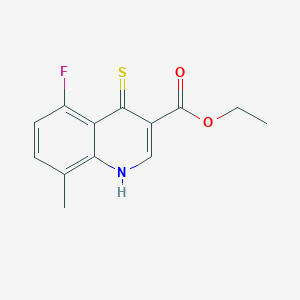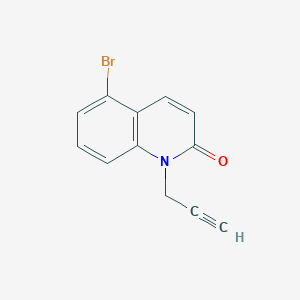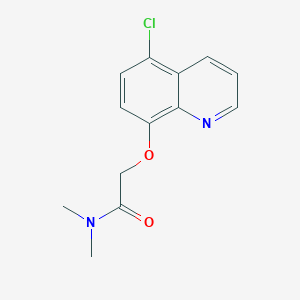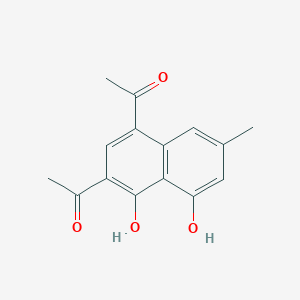
2-(3-(Trifluoromethyl)benzyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Trifluoromethyl)benzyl)azepane is an organic compound with the molecular formula C14H18F3N It consists of an azepane ring substituted with a benzyl group that has a trifluoromethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethyl)benzyl)azepane typically involves the following steps:
Preparation of 3-(Trifluoromethyl)benzyl chloride: This can be achieved by reacting 3-(Trifluoromethyl)benzyl alcohol with hydrochloric acid under reflux conditions.
Formation of the azepane ring: The 3-(Trifluoromethyl)benzyl chloride is then reacted with an appropriate amine under cyclization conditions to form the azepane ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(Trifluoromethyl)benzyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepane ring to more saturated derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Saturated azepane derivatives.
Substitution: Halogenated or nitrated benzyl derivatives.
Aplicaciones Científicas De Investigación
2-(3-(Trifluoromethyl)benzyl)azepane has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study biological processes and interactions due to its ability to interact with various biomolecules.
Mecanismo De Acción
The mechanism of action of 2-(3-(Trifluoromethyl)benzyl)azepane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The azepane ring can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-(Trifluoromethyl)phenyl)azepane
- 2-(4-(Trifluoromethyl)benzyl)azepane
- 2-(3-(Trifluoromethyl)benzyl)piperidine
Uniqueness
2-(3-(Trifluoromethyl)benzyl)azepane is unique due to the specific positioning of the trifluoromethyl group on the benzyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the azepane ring also provides distinct steric and electronic properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C14H18F3N |
|---|---|
Peso molecular |
257.29 g/mol |
Nombre IUPAC |
2-[[3-(trifluoromethyl)phenyl]methyl]azepane |
InChI |
InChI=1S/C14H18F3N/c15-14(16,17)12-6-4-5-11(9-12)10-13-7-2-1-3-8-18-13/h4-6,9,13,18H,1-3,7-8,10H2 |
Clave InChI |
HSMCLRXSEPDBEZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(NCC1)CC2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione](/img/structure/B11857094.png)





![2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid](/img/structure/B11857116.png)







